molecular formula C10H9BrN2O2 B1588303 Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-37-0

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1588303
CAS No.: 67625-37-0
M. Wt: 269.09 g/mol
InChI Key: MWDCKDQQAFZDOH-UHFFFAOYSA-N
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Description

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9BrN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused bicyclic structure that includes both imidazole and pyridine rings, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-aminopyridine and ethyl bromoacetate.

    Formation of Intermediate: 2-aminopyridine is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (around 60°C) to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine core structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and facilitates its incorporation into various chemical and biological systems .

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDCKDQQAFZDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428003
Record name ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
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Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67625-37-0
Record name 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=67625-37-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID00428003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

15.00 g of 2-amino-5-bromopyridine (3), 16.99 g of ethyl 3-bromo-2-oxopropanoate were dissolved in ethanol (100 mL), and the solution is heated at reflux for 8 hours. The reaction mixture was concentrated, and saturated aqueous NaHCO3 was added to the residue. The resulting precipitate was isolated by filtration, and washed with water to afford 17.01 g of the titled compound as colorless powder (yield: 73%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16.99 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
73%

Synthesis routes and methods II

Procedure details

Ethylbromopyruvate (62.0 g; 318 mmol; 40.0 ml) was added to a solution of 5-bromo-2-aminopyridine (50.0 g; 289 mmol) in ethanol (500 ml) through a dropping funnel. The reaction batch was first stirred for 30 min at room temperature and then refluxed for 8 hours while stirring (DC control: DCE-ethanol 5:1). The solvent was removed under vacuum and the residue taken up in DCM. It was washed first with saturated common salt solution and then with saturated sodium hydrogen carbonate solution. The organic phase was dried over magnesium sulfate, filtered and concentrated to dryness. The residue was recrystallized from dry diethyl ether. Yield: 41 g (53%)
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
DCE ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
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Customer
Q & A

Q1: What are the potential applications of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate in medicinal chemistry?

A1: this compound serves as a valuable building block for synthesizing compounds with potential anti-cancer and anti-tuberculosis activities. Research indicates that derivatives of this compound, particularly those incorporating nitrogen-rich systems, exhibit promising activity against the H37Rv strain of tuberculosis [] and demonstrate potency in anti-cancer screenings across various cancer panels []. This suggests its potential use in developing novel therapeutics for these diseases.

Q2: What is known about the reactivity of this compound in palladium-catalyzed reactions?

A2: While intended for a regioselective borylation to yield Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate, this compound exhibits a tendency to form a dimerization product under palladium-catalyzed Suzuki–Miyaura borylation conditions []. This dimerization occurs preferentially over the desired borylation, impacting the reaction's selectivity and yield. Understanding this reactivity is crucial for optimizing synthetic strategies and exploring alternative reaction pathways.

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